molecular formula C16H14Cl2N4O B11467363 3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B11467363
M. Wt: 349.2 g/mol
InChI Key: KYIZJQKVPURGPX-UHFFFAOYSA-N
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Description

3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method includes the reaction of 3-chlorobenzylamine with 2-chlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    3-[(3-Chlorophenyl)amino]-1,2,4-triazole: A related compound with a similar structure but different substituents.

Uniqueness

3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical properties. Its dual chlorophenyl groups provide specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

5-[(3-chloroanilino)methyl]-2-[(2-chlorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14Cl2N4O/c17-12-5-3-6-13(8-12)19-9-15-20-16(23)22(21-15)10-11-4-1-2-7-14(11)18/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

KYIZJQKVPURGPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)NC(=N2)CNC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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